Monosodium 5-sulfoisophthalate
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Overview
Description
Monosodium 5-sulfoisophthalate is a sulfonate carboxylate ligand . It can be used in a variety of applications such as catalysis, gas storage, magnetic materials, and luminescence .
Molecular Structure Analysis
The linear formula of this compound is NaO3SC6H3-1,3-(CO2H)2 . Its molecular weight is 268.18 .Physical and Chemical Properties Analysis
This compound is a white to almost white powder or crystal .Scientific Research Applications
Proton-Conductive Metal-Organic Frameworks (MOFs) : A study by Wang et al. (2019) demonstrated the design and synthesis of a Ho-MOF using monosodium 5-sulfoisophthalic acid, exhibiting significant proton conductivity and reversible dehydration and hydration properties (Wang, Wu, Li, & Lu, 2019).
Supramolecular Frameworks : Liu and Xu (2005) synthesized a supramolecular open framework incorporating monosodium 5-sulfoisophthalic acid. This structure contains 1D channels that encapsulate an infinite chain of water decamers linked by Cd2+ (Liu & Xu, 2005).
Sulfonated Polybenzimidazoles : Shengbo et al. (2005) synthesized sulfonated polybenzimidazoles with controlled sulfonation degrees using monosodium 5-sulfoisophthalic acid. These polymers displayed excellent thermal stabilities and dynamic mechanical properties, showing potential as high-temperature proton exchange membranes in fuel cells (Shengbo, Huang, & Yan, 2005).
Photoluminescent Properties in Supramolecular Complexes : A study by Liu and Xu (2005) discussed the synthesis of supramolecular complexes using cadmium(II) and monosodium 5-sulfoisophthalic acid. These complexes exhibited violet-blue photoluminescence at room temperature (Liu & Xu, 2005).
Cadmium Complexes Assembly : Li et al. (2005) researched the self-assembly of cadmium complexes using monosodium 5-sulfoisophthalic acid, resulting in various polymeric structures with unique thermal and fluorescent properties (Li, Cao, Bi, Yuan, & Sun, 2005).
Dual-Functional MOFs for Luminescence Detection and Proton Conduction : Zhou et al. (2021) developed a dual-functional MOF using monosodium 5-sulfoisophthalic acid for luminescence detection of carcinoid biomarkers and high proton conduction (Zhou, Liu, Liu, Liu, Feng, Wang, Sun, Zhu, Zhang, & Jiao, 2021).
Coordination Polymers for Proton Conductivity : Yuan and Xiong (2007) reported the hydrothermal synthesis of a coordination polymer using terbium(III) chloride and monosodium 5-sulfoisophthalic acid, resulting in a novel three-dimensional network structure (Yuan & Xiong, 2007).
Safety and Hazards
Monosodium 5-sulfoisophthalate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
It’s known that the compound is used in various applications such as catalysis, gas storage, magnetic materials, and luminescence .
Mode of Action
It’s known to act as a sulfonate carboxylate ligand , which suggests it might interact with its targets through ionic interactions.
Biochemical Pathways
It’s used in the synthesis of cationic dyeable polyester (cdp) as a third monomer , suggesting it may play a role in the esterification process in polyester synthesis.
Result of Action
It’s known to improve the dyeability and lightfastness of polyester and nylon fibers , suggesting it may alter the chemical properties of these materials.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be stable under normal temperature and pressure . The compound is irritating and corrosive, and can pose certain hazards to aquatic environments .
Properties
CAS No. |
6362-79-4 |
---|---|
Molecular Formula |
C8H6O7S.Na C8H6NaO7S |
Molecular Weight |
269.19 g/mol |
IUPAC Name |
sodium;3,5-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15); |
InChI Key |
QOOLLUNRNXQIQF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na] |
6362-79-4 | |
physical_description |
Liquid; Dry Powder |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
7800-91-1 |
Synonyms |
3,5-Dicarboxybenzenesulfonicacid,Nasalt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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